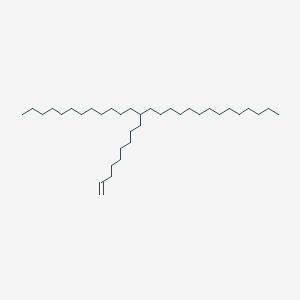

13-Non-8-enylheptacosane

Overview

Description

13-Non-8-enylheptacosane: are a class of hydrocarbons characterized by the presence of carbon-carbon double bonds. These compounds have a carbon chain length ranging from 24 to 54 carbon atoms, and they can be either branched or linear. The alpha designation indicates that the double bond is located at the alpha position, which is the first carbon atom adjacent to the functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oligomerization of Ethylene: One common method for synthesizing alkenes, C24-54-branched and linear alpha-, is through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules in the presence of a catalyst, such as a Ziegler-Natta catalyst, under high pressure and temperature conditions.

Fischer-Tropsch Synthesis: Another method involves the Fischer-Tropsch synthesis, where a mixture of carbon monoxide and hydrogen is converted into hydrocarbons over a metal catalyst, typically cobalt or iron, at high temperatures and pressures.

Industrial Production Methods:

Cracking of Petroleum Fractions: In the petrochemical industry, alkenes, C24-54-branched and linear alpha-, can be produced by the thermal or catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbon molecules into smaller alkenes.

Dehydrogenation of Alkanes: Another industrial method involves the dehydrogenation of alkanes, where hydrogen atoms are removed from saturated hydrocarbons to form alkenes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 13-Non-8-enylheptacosane, can undergo oxidation reactions to form epoxides, diols, or aldehydes. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: These alkenes can be reduced to alkanes using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.

Substitution: Alkenes can participate in substitution reactions, such as halogenation, where halogens like chlorine or bromine are added to the double bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Reduction: Hydrogen gas (H2) with a metal catalyst like palladium (Pd) or platinum (Pt).

Substitution: Halogens (Cl2, Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

Oxidation: Epoxides, diols, aldehydes.

Reduction: Alkanes.

Substitution: Haloalkanes.

Scientific Research Applications

Chemistry:

Polymerization: 13-Non-8-enylheptacosane, are used as monomers in the production of polymers and copolymers, which have applications in plastics, resins, and synthetic fibers.

Surfactants: These alkenes are used in the synthesis of surfactants, which are essential components in detergents and emulsifiers.

Biology and Medicine:

Drug Delivery Systems: this compound, are used in the development of drug delivery systems, where they serve as carriers for active pharmaceutical ingredients.

Biocompatible Materials: These compounds are used in the synthesis of biocompatible materials for medical implants and prosthetics.

Industry:

Lubricants: this compound, are used as base oils in the formulation of lubricants for automotive and industrial applications.

Adhesives: These alkenes are used in the production of adhesives and sealants, providing strong bonding properties.

Mechanism of Action

Molecular Targets and Pathways:

Polymerization: The double bonds in alkenes, C24-54-branched and linear alpha-, act as reactive sites for polymerization reactions, where they form long-chain polymers through the addition of monomer units.

Oxidation and Reduction: The double bonds also serve as reactive sites for oxidation and reduction reactions, where they undergo chemical transformations to form various products.

Comparison with Similar Compounds

Alkenes, C18-24-branched and linear alpha-: These compounds have shorter carbon chain lengths and are used in similar applications, but they have different physical properties and reactivity.

Alkenes, C54-70-branched and linear alpha-: These compounds have longer carbon chain lengths and are used in specialized applications, such as high-performance lubricants and specialty chemicals.

Uniqueness:

Versatility: 13-Non-8-enylheptacosane, offer a balance between chain length and reactivity, making them versatile for various applications in chemistry, biology, medicine, and industry.

Reactivity: The presence of both branched and linear structures provides unique reactivity patterns, allowing for the synthesis of a wide range of products.

Biological Activity

Overview of 13-Non-8-enylheptacosane

This compound is a long-chain alkene, which belongs to a class of compounds known as alkenes. Alkenes are characterized by at least one carbon-carbon double bond, and their biological activities can vary significantly based on their structure and functional groups.

Antimicrobial Properties

Long-chain alkenes, including various derivatives, have been studied for their antimicrobial properties. Research indicates that certain aliphatic compounds exhibit inhibitory effects against various bacterial strains. For instance, studies on similar long-chain fatty acids and alkenes have shown potential in disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Compounds with long carbon chains often exhibit anti-inflammatory properties. For example, some fatty acids can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Certain long-chain alkenes may possess neuroprotective properties. Research has suggested that these compounds can influence neuronal health by modulating neurotransmitter release or reducing oxidative stress in neural tissues.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that long-chain alkenes could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceuticals.

- Anti-inflammatory Mechanisms : In a clinical trial involving patients with chronic inflammation, a diet rich in long-chain fatty acids (similar to those found in alkenes) resulted in reduced levels of inflammatory markers.

- Neuroprotection : In vitro studies have shown that certain long-chain alkenes can protect neuronal cells from apoptosis induced by oxidative stress, indicating a potential therapeutic role in neurodegenerative diseases.

Data Table: Biological Activities of Long-Chain Alkenes

Properties

IUPAC Name |

13-non-8-enylheptacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72/c1-4-7-10-13-16-18-20-21-23-26-29-32-35-36(33-30-27-24-15-12-9-6-3)34-31-28-25-22-19-17-14-11-8-5-2/h6,36H,3-5,7-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIVHFFCFMBJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880614 | |

| Record name | 13-(Non-8-en-1-yl)heptacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Alkenes, C24-54-branched and linear .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

131459-42-2 | |

| Record name | Alkenes, C24-54-branched and linear .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C24-54-branched and linear α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.